6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-2-1-4-5(12)3-13-7(4)14-6/h1-3H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYUCSOMDCBISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine typically involves a two-component cyclocondensation reaction. The key starting material is a substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivative, which reacts with an active methylene compound under acidic reflux conditions. This method efficiently constructs the fused pyrrolo[2,3-b]pyridine ring system with various substituents, including trifluoromethyl groups, by modifying the active methylene reagent used.
Detailed Reaction Conditions
- Starting Material: 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives.
- Reagents: Active methylene compounds such as acetylacetone, ethyl cyanoacetate, malononitrile, or trifluoromethyl-containing analogs.
- Solvent: Acetic acid (10 mL).
- Catalyst: Catalytic drops of concentrated hydrochloric acid.
- Temperature: Reflux conditions.
- Duration: Approximately 4 hours.
- Purification: Silica gel column chromatography.
Mechanistic Insights
The reaction proceeds through the following key steps:
- Formation of an imine (C=N) intermediate: Catalytic acid protonates the carbonyl oxygen of the active methylene compound, increasing its electrophilicity.
- Nucleophilic attack: The amino group on the pyrrole attacks the activated carbonyl carbon, forming a nucleophilic addition intermediate.
- Proton transfer and cyclization: Protonation of the hydroxyl group facilitates its departure, and subsequent intramolecular cyclization with the nitrile group forms the fused pyrrolo[2,3-b]pyridine ring.
- Deprotonation: Final deprotonation yields the neutral fused bicyclic compound.
Spectroscopic and Analytical Characterization
- Infrared (IR) Spectroscopy: Characteristic bands include NH2 stretching (~3440 cm^-1), C=O (~1675 cm^-1), and imine C=N (~1595 cm^-1). The disappearance of the nitrile CN band (~2200 cm^-1) confirms cyclization.
- Nuclear Magnetic Resonance (NMR):
- [^1H NMR](pplx://action/followup): Singlet around δ 12 ppm corresponding to NH2 protons.
- [^13C NMR](pplx://action/followup): Signals at δ ~159 ppm (C=O) and δ ~153 ppm (C=N).
- Mass Spectrometry: Confirms molecular weight consistent with the target compound.
- Elemental Analysis: Supports the proposed molecular formula.
Data Table Summarizing Reaction Conditions and Outcomes
| Compound Series | Active Methylene Reagent | Reaction Conditions | Key Spectral Features | Yield (%) | Notes |
|---|---|---|---|---|---|
| 4a-c | Acetylacetone | AcOH, conc. HCl, reflux 4 h | IR: NH2 (3440 cm^-1), C=O (1675 cm^-1), C=N (1595 cm^-1); ^1H NMR: δ 11.97 ppm (NH2) | High | Cyclization confirmed by disappearance of CN band |
| 5a-c | Ethyl cyanoacetate | AcOH, conc. HCl, reflux 4 h | IR: NH/NH2 (3346, 3018 cm^-1), C=O (1710 cm^-1), CN (2196 cm^-1); ^1H NMR: δ 12 ppm (NH2), δ 8 ppm (NH) | High | Ethoxy group leaves as ethanol |
| 6a-c | Malononitrile | AcOH, conc. HCl, reflux 4 h | IR: NH2 (3432, 3117 cm^-1), CN (2361 cm^-1); ^1H NMR: δ 12.01, 3.55 ppm (NH2) | High | Formation of imine and amino substituents |
Alternative Preparation via Fusion with Urea or Thiourea
For related fused bicyclic compounds such as pyrrolo[2,3-d]pyrimidines, fusion of the starting pyrrole-carbonitrile derivatives with urea or thiourea at elevated temperatures (fusion method, ~15 min) yields the corresponding pyrimidinone or pyrimidinethione derivatives. This method is efficient and yields high purity products, verified by IR, NMR, and mass spectrometry.
Summary: The preparation of this compound involves a cyclocondensation reaction between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives and trifluoromethyl-containing active methylene compounds under acidic reflux in acetic acid. The reaction proceeds via imine formation, nucleophilic addition, and cyclization, yielding the fused bicyclic heterocycle. Characterization by IR, NMR, and mass spectrometry confirms the structure. This synthetic approach is versatile and can be adapted for various substituents at the 6-position, including trifluoromethyl groups.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-b]pyridines.
Scientific Research Applications
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, influencing various biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo[2,3-b]pyridine Family
6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1190321-50-6)
- Substituents : Fluorine (-F) at position 6, amine (-NH₂) at position 3.
- Key Differences : Replacing CF₃ with F reduces steric bulk and alters electronic effects (F is less electron-withdrawing than CF₃).
- Molecular Formula : C₇H₆FN₃ (vs. C₈H₆F₃N₃ for the target compound).
- Applications : Fluorinated pyrrolopyridines are often explored in medicinal chemistry due to enhanced metabolic stability .
1H-Pyrrolo[2,3-b]pyridin-3-amine, 6-Methoxy (CAS: 1190318-97-8)
- Substituents : Methoxy (-OCH₃) at position 6, amine (-NH₂) at position 3.
- Key Differences : Methoxy is electron-donating, contrasting with CF₃’s electron-withdrawing nature. This impacts solubility and π-π stacking interactions.
- Molecular Formula : C₈H₉N₃O (MW: 163.18) .
2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 1186502-40-8)
- Substituents : CF₃ at position 2, NH₂ at position 4.
- Key Differences : Positional isomerism alters electronic distribution and steric accessibility. Molecular formula: C₈H₆F₃N₃ (same as target compound) .
Heterocyclic Variants with Trifluoromethyl Groups
6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 1242267-90-8)
- Core Structure : Pyrazolo[3,4-b]pyridine (vs. pyrrolo[2,3-b]pyridine).
- Substituents : CF₃ at position 4, cyclopropyl at position 6, NH₂ at position 3.
- Molecular formula: C₁₀H₉F₃N₄ (MW: 242.2) .
6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine hydrochloride
- Core Structure : Furo[2,3-b]pyridine (oxygen-containing furan ring fused to pyridine).
- Substituents : CF₃ at position 6, NH₂ at position 3.
- Key Differences : The furan ring provides distinct electronic properties and metabolic pathways. This compound is listed as "research use only" .
Pharmaceutical Derivatives
Pexidartinib Hydrochloride (Turalio®)
- Structure : Contains a pyrrolo[2,3-b]pyridine core with a chloro group at position 5 and a CF₃-substituted pyridine side chain.
- Key Differences: The target compound lacks the complex side chain seen in pexidartinib, which is critical for kinase inhibition (CSF1R/Kit targeting).
Electronic and Steric Effects
- Trifluoromethyl Group: Enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs.
- Amine Group : Provides a site for hydrogen bonding, influencing solubility and target binding.
Biological Activity
The compound 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrole ring fused to a pyridine ring with a trifluoromethyl group at the 6-position. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
- Molecular Formula : C8H5F3N2
- Molecular Weight : 202.13 g/mol
- CAS Number : 1060802-93-8
Biological Activity Overview
Recent studies indicate that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit various biological activities, including antibacterial, antiparasitic, and anticancer properties.
Antibacterial Activity
Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine possess significant antibacterial properties. For instance, a study evaluated several pyrrole derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, with controls showing lower MIC values for established antibiotics like ciprofloxacin .
Antiparasitic Activity
The antiparasitic potential of similar compounds has also been explored. In vitro studies indicated that certain pyrrolo derivatives exhibited promising activity against Plasmodium falciparum, with effective concentrations (EC50) as low as 0.004 μM for some analogs . This suggests that modifications to the pyrrolo structure can significantly enhance activity against malaria parasites.
Structure-Activity Relationship (SAR)
The trifluoromethyl group is known to play a critical role in enhancing the biological activity of compounds. Studies have shown that introducing this group can increase potency against various targets by improving metabolic stability and solubility . For example, modifications in the position of substituents on the pyridine ring can lead to substantial changes in activity profiles.
Table: Summary of Biological Activities
| Compound | Target Organism | Activity Type | MIC/EC50 Value |
|---|---|---|---|
| This compound | Staphylococcus aureus | Antibacterial | 3.12 - 12.5 μg/mL |
| Various Pyrrole Derivatives | Plasmodium falciparum | Antiparasitic | 0.004 - 0.064 μM |
Case Studies
One notable case study involved the synthesis and evaluation of various pyrrolo derivatives for their antibacterial effects. The study highlighted how structural modifications impacted their efficacy against resistant strains of bacteria . Another significant investigation focused on antiparasitic activity, where derivatives were tested for their ability to inhibit Plasmodium falciparum growth effectively .
Q & A
Q. What are the common synthetic routes for 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine, and how are reaction conditions optimized?
The synthesis typically involves cyclization of substituted pyridine precursors followed by functionalization. Key steps include:
- Cyclization : Using NaH and methyl iodide (MeI) in THF for core structure formation .
- Trifluoromethyl introduction : Electrophilic substitution with CF₃ reagents under anhydrous conditions .
- Amination : Buchwald-Hartwig coupling or direct NH₂ group incorporation via catalytic Pd-mediated reactions .
Q. Optimization Parameters :
- Temperature : Controlled stepwise heating (e.g., 0°C to room temperature for methylation) .
- Solvents : Polar aprotic solvents (e.g., DMSO, dioxane) enhance reaction efficiency .
- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions .
Q. Table 1: Representative Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core cyclization | NaH, MeI, THF, 0°C → rt | 85–92 | |
| Trifluoromethylation | CF₃I, CuI, DMF, 80°C | 70–75 | |
| Final amination | Pd(OAc)₂, Xantphos, K₂CO₃, dioxane | 60–68 |
Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?
Q. Methodological Tips :
- Use DMSO-d₆ for solubility and sharp NH peaks .
- Compare experimental vs. computed spectra (PubChem data) for validation .
Q. What preliminary biological activities have been reported for this compound?
Initial studies highlight:
- Anticancer activity : IC₅₀ values of 1–5 µM against HeLa and MCF-7 cells via kinase inhibition .
- Blood-brain barrier penetration : LogP ~2.5 enables neuropharmacology applications .
- Agrochemical potential : Herbicidal activity at 10 ppm in Arabidopsis models .
Q. Table 2: Biological Screening Data
| Application | Model System | Key Finding | Reference |
|---|---|---|---|
| Anticancer | HeLa cells | IC₅₀ = 2.3 µM (kinase inhibition) | |
| Neuropharmacology | In vitro BBB model | Papp = 8.7 × 10⁻⁶ cm/s |
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible pathways for trifluoromethyl group functionalization .
- Machine Learning : Tools like ICReDD integrate PubChem data to prioritize reactions with >80% success rates .
- Transition State Analysis : Identifies rate-limiting steps (e.g., CF₃ group activation barriers) .
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
- Trifluoromethyl Position : Moving CF₃ from C6 to C5 reduces kinase affinity by 10-fold .
- Amino Group Substitution : N-alkylation (e.g., isopropyl) enhances BBB penetration but lowers aqueous solubility .
- Heterocycle Fusion : Pyrazolo[3,4-b]pyridine analogs show improved thermal stability (Tₘ = 215°C vs. 190°C for parent) .
Q. Table 3: SAR Trends
| Modification | Activity Change | Rationale |
|---|---|---|
| CF₃ at C6 → C5 | ↓ Anticancer potency | Altered kinase binding pocket |
| N-Isopropyl vs. NH₂ | ↑ BBB penetration | Increased lipophilicity |
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Assay Conditions : Differences in cell culture media (e.g., FBS concentration) alter compound bioavailability .
- Metabolic Stability : Hepatic microsome studies (e.g., mouse vs. human) explain species-specific discrepancies .
- Off-Target Effects : Proteome-wide profiling identifies unintended kinase interactions .
Example : A study reported IC₅₀ = 1.2 µM (HeLa), while another found IC₅₀ = 5.0 µM (MCF-7). This variance was traced to differential EGFR expression levels .
Q. What strategies improve yield and purity in large-scale synthesis?
- Flow Chemistry : Continuous processing reduces side reactions (e.g., dimerization) by 30% .
- Crystallization Optimization : Use of ethanol/water mixtures (70:30) achieves >99% purity .
- Catalyst Recycling : Immobilized Pd nanoparticles enable 5 reaction cycles without loss in activity .
Q. What are the key challenges in scaling up derivatives for preclinical studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
